Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
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Overview
Description
Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate is a heterocyclic compound that contains both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dihydrofuran derivative with an iodinated pyrrole precursor. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
- Ethyl 6-chloro-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
- Ethyl 6-fluoro-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
Uniqueness
Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its bromo, chloro, or fluoro analogs .
Properties
Molecular Formula |
C9H10INO3 |
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Molecular Weight |
307.08 g/mol |
IUPAC Name |
ethyl 4-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-6-carboxylate |
InChI |
InChI=1S/C9H10INO3/c1-2-14-9(12)7-5-3-13-4-6(5)8(10)11-7/h11H,2-4H2,1H3 |
InChI Key |
FIFKFDXWISREDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2COCC2=C(N1)I |
Origin of Product |
United States |
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